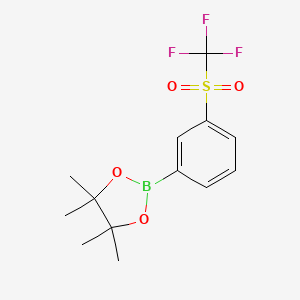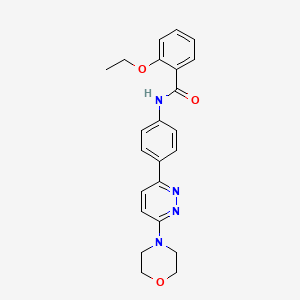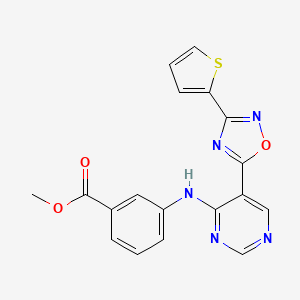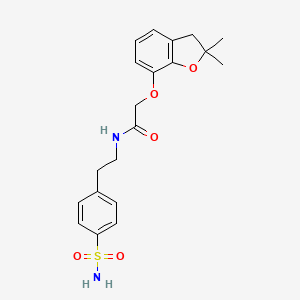
4,4,5,5-Tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane, also known as TFPB, is a boron-containing compound that has gained significant attention in scientific research due to its unique properties. TFPB is a highly reactive and versatile reagent that can be used for a variety of chemical reactions.
Applications De Recherche Scientifique
Synthesis Applications
4,4,5,5-Tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane is used in various synthesis applications. For instance, Das et al. (2015) describe its use in synthesizing novel dioxaborolane derivatives, which are potential intermediates for creating new materials for LCD technology and potential therapeutics for neurodegenerative diseases (Das et al., 2015). Similarly, Coombs et al. (2006) explored its use in the synthesis of complex compounds characterized by single crystal X-ray diffraction (Coombs et al., 2006).
Chemical Process Development
Fandrick et al. (2012) demonstrated the use of this compound in a scalable process for the preparation of a key propargylation reagent, highlighting its importance in chemical process development (Fandrick et al., 2012).
Electrochemical Properties
The compound's electrochemical properties were studied by Tanigawa et al. (2016), who found it to have lower oxidation potential compared to organoborane, making it useful in anodic substitution reactions (Tanigawa et al., 2016).
Applications in Organic Synthesis
In organic synthesis, Takagi and Yamakawa (2013) investigated its role in the synthesis of arenes through Pd-catalyzed borylation (Takagi & Yamakawa, 2013). Büttner et al. (2007) utilized it as a building block for synthesizing biologically active silicon-based drugs (Büttner et al., 2007).
Polymerization and Material Science
In the field of polymerization and material science, Yokozawa et al. (2011) employed it in the Suzuki-Miyaura coupling polymerization for precision synthesis of poly(3-hexylthiophene) (Yokozawa et al., 2011).
Biological Studies and Lipogenic Inhibition
Das et al. (2011) synthesized a library of derivatives for studying their lipogenesis inhibitory effects, demonstrating potential applications in biological studies and as lipid-lowering drugs (Das et al., 2011).
Detection in Living Cells
Nie et al. (2020) designed and synthesized a derivative for the selective detection of H2O2 in living cells, indicating its applicability in biomedical research (Nie et al., 2020).
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(trifluoromethylsulfonyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O4S/c1-11(2)12(3,4)21-14(20-11)9-6-5-7-10(8-9)22(18,19)13(15,16)17/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUXYPJXNRMQPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane | |
CAS RN |
1356944-00-7 |
Source


|
| Record name | 4,4,5,5-tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2648052.png)

![2,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2648057.png)

![2-butyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole](/img/structure/B2648059.png)
![Methyl 4-[(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2648060.png)
![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2648061.png)

![1-(4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2648063.png)
![1-[3-(3-Chloro-4-fluorophenyl)propanoyl]piperidine-4-carbonitrile](/img/structure/B2648066.png)
![4-(tert-butyl)phenyl (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl sulfide](/img/structure/B2648070.png)

methanone](/img/structure/B2648072.png)
